molecular formula C20H39NO6 B14451382 Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol CAS No. 76434-43-0

Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

Cat. No.: B14451382
CAS No.: 76434-43-0
M. Wt: 389.5 g/mol
InChI Key: MQSCQTZBXZPVPG-UHFFFAOYSA-N
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Description

Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol is a complex organic compound that features both ester and alcohol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves multi-step organic reactions. The starting materials might include diethyl malonate and 2,2,6,6-tetramethylpiperidine. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors or continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and safety, with considerations for waste management and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions vary but often involve specific temperatures, pressures, and pH levels to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alcohol group might yield a ketone, while reduction of the ester group could produce a diol.

Scientific Research Applications

Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl malonate: A simpler ester with similar reactivity.

    2,2,6,6-Tetramethylpiperidine: A related piperidine derivative with different functional groups.

    Ethyl 2,2-diethylpropanedioate: Another ester with a similar backbone but different substituents.

Properties

CAS No.

76434-43-0

Molecular Formula

C20H39NO6

Molecular Weight

389.5 g/mol

IUPAC Name

dimethyl 2,2-diethylpropanedioate;1-(2-hydroxyethyl)-2,2,6,6-tetramethylpiperidin-4-ol

InChI

InChI=1S/C11H23NO2.C9H16O4/c1-10(2)7-9(14)8-11(3,4)12(10)5-6-13;1-5-9(6-2,7(10)12-3)8(11)13-4/h9,13-14H,5-8H2,1-4H3;5-6H2,1-4H3

InChI Key

MQSCQTZBXZPVPG-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)(C(=O)OC)C(=O)OC.CC1(CC(CC(N1CCO)(C)C)O)C

Related CAS

76434-43-0

Origin of Product

United States

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